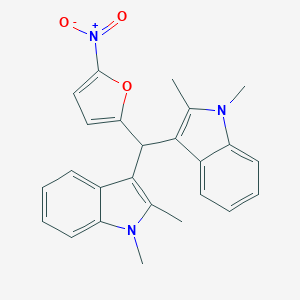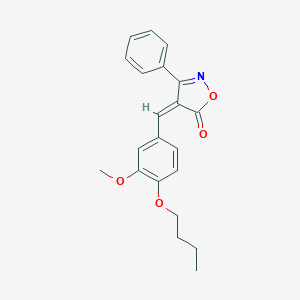![molecular formula C25H24N2OS2 B307563 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B307563.png)
3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one, also known as DMTZ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMTZ is a thiazolidinone derivative that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. This compound has also been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of ROS and pro-inflammatory cytokines. In vivo studies have also shown that this compound can reduce inflammation, oxidative stress, and tumor growth. Furthermore, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. This compound is also relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and neurodegenerative diseases. Furthermore, the mechanisms underlying the anti-inflammatory and antioxidant effects of this compound require further investigation. Additionally, the optimization of the synthesis method and purification techniques for this compound could improve its yield and purity, making it more accessible for laboratory experiments. Finally, the development of novel this compound derivatives could lead to the discovery of compounds with enhanced biological activities and reduced side effects.
Métodos De Síntesis
3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one can be synthesized through a multistep process that involves the condensation of 2,6-dimethylphenyl hydrazine and 5-methyl-2-thienylcarboxaldehyde, followed by the reaction with 2,6-dimethylphenyl isocyanate and thioglycolic acid. The final product is obtained through the cyclization of the intermediate compound. The purity and yield of this compound can be optimized through various purification techniques, including recrystallization, column chromatography, and HPLC.
Aplicaciones Científicas De Investigación
3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. Its anti-inflammatory and antioxidant effects have been demonstrated in various in vitro and in vivo models. This compound has also been shown to exhibit anti-cancer properties, including the inhibition of cancer cell growth and induction of apoptosis. Furthermore, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C25H24N2OS2 |
|---|---|
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
(5Z)-3-(2,6-dimethylphenyl)-2-(2,6-dimethylphenyl)imino-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N2OS2/c1-15-8-6-9-16(2)22(15)26-25-27(23-17(3)10-7-11-18(23)4)24(28)21(30-25)14-20-13-12-19(5)29-20/h6-14H,1-5H3/b21-14-,26-25? |
Clave InChI |
QOFSONJZHICVCA-DZQLAOGOSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CC=C(S3)C)/S2)C4=C(C=CC=C4C)C |
SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC=C(S3)C)S2)C4=C(C=CC=C4C)C |
SMILES canónico |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC=C(S3)C)S2)C4=C(C=CC=C4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-5-phenyl-2(3H)-furanone](/img/structure/B307484.png)

![2-[(2-chlorobenzyl)sulfanyl]-4-(3,5-ditert-butyl-4-hydroxybenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307486.png)
![2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B307487.png)

![4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307491.png)
![2,6-diiodo-4-[(2Z)-2-(8-methoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B307492.png)
![(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307494.png)
![Ethyl 4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-2-oxo-6-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B307497.png)
![5-acetyl-4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B307498.png)


![ethyl {5-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetate](/img/structure/B307501.png)
![ethyl 2-[2-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-5-(3-chloro-4-hydroxy-5-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307503.png)